1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol
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Overview
Description
1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol is an organic compound with the molecular formula C10H12O2. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors in the central nervous system .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to modulate neurotransmitter release by acting as presynaptic receptors .
Result of Action
Similar compounds have been found to inhibit the release of various neurotransmitters .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol . .
Preparation Methods
The synthesis of 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of 1-(2,3-Dihydro-1-benzofuran-5-yl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.
Industrial production methods may involve catalytic hydrogenation processes, where the precursor compound is hydrogenated in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature . This method is advantageous for large-scale production due to its efficiency and scalability.
Chemical Reactions Analysis
Scientific Research Applications
1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol has several applications in scientific research:
Comparison with Similar Compounds
1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol can be compared with other benzofuran derivatives, such as:
1-(2,3-Dihydro-1-benzofuran-5-yl)ethanone: This compound is a precursor in the synthesis of this compound and shares similar structural features.
5-Acetyl-2,3-dihydrobenzofuran: Another benzofuran derivative with a ketone functional group, used in similar research applications.
Benzofuran-3-ethanol: A related compound with a different substitution pattern on the benzofuran ring, exhibiting distinct chemical and biological properties.
Biological Activity
Antioxidant Properties
1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol has demonstrated notable antioxidant activity, potentially protecting cells from oxidative stress. This property is particularly significant in the context of various pathological conditions where oxidative damage plays a crucial role.
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties, which could be beneficial in the treatment of neurodegenerative diseases. While the exact mechanisms are still under investigation, this potential effect has sparked interest in further research.
Receptor Interactions
The structure of this compound allows it to interact with various biological receptors, potentially influencing neurotransmitter systems. This interaction capability opens up possibilities for its use in neurological and psychiatric applications.
Anticancer Potential
Research into benzofuran derivatives has revealed promising anticancer activities. While not specific to this compound, related compounds have shown significant effects against cancer cell lines. For instance, a study on benzofuran-oxadiazole and benzofuran-triazole hybrids demonstrated notable cytotoxicity against the A549 lung cancer cell line .
The following table summarizes the anticancer activity of selected benzofuran derivatives:
Compound | Cell Viability (%) | IC50 (μM) |
---|---|---|
5d | 27.49 ± 1.90 | 6.3 ± 0.7 |
7h | 29.29 ± 3.98 | 10.9 ± 0.94 |
Crizotinib (reference) | - | 28.22 ± 3.88 |
Cisplatin (reference) | - | 15.34 ± 2.98 |
Structure-Activity Relationship
The biological activity of this compound is closely tied to its structural features. The hydroxyl group and benzofuran ring play crucial roles in its interactions with enzymes, receptors, and other biomolecules. These structural elements contribute to the compound's binding affinity and specificity, ultimately determining its physiological effects.
Potential Applications
Based on its biological activity profile, this compound and its derivatives show promise in several areas:
- Antioxidant therapies
- Neuroprotective treatments
- Potential anticancer agents
- Modulators of neurotransmitter systems
Safety Profile
Long-term exposure to this compound is not thought to produce chronic adverse health effects, as classified by EC Directives using animal models . However, as with any compound, minimizing exposure is recommended as a precautionary measure.
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-3,6-7,11H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRSIAJZAWLIAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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